molecular formula C12H19F2N3O2S B14921758 N-cyclohexyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-cyclohexyl-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14921758
M. Wt: 307.36 g/mol
InChI Key: KCCZBCIJFYBNOD-UHFFFAOYSA-N
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Description

N~4~-CYCLOHEXYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with cyclohexyl, difluoromethyl, and dimethyl groups, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-CYCLOHEXYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The cyclohexyl, difluoromethyl, and dimethyl groups are introduced through various substitution reactions. For example, cyclohexylation can be achieved using cyclohexyl halides in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

Major Products:

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~4~-CYCLOHEXYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-CYCLOHEXYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The difluoromethyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

  • N~4~-CYCLOHEXYL-1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N~4~-CYCLOHEXYL-1-(METHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Comparison:

  • Uniqueness: The presence of the difluoromethyl group in N4-CYCLOHEXYL-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE distinguishes it from its analogs, potentially offering different chemical reactivity and biological activity.
  • Chemical Properties: The difluoromethyl group can influence the compound’s lipophilicity, stability, and electronic properties, making it unique compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H19F2N3O2S

Molecular Weight

307.36 g/mol

IUPAC Name

N-cyclohexyl-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H19F2N3O2S/c1-8-11(9(2)17(15-8)12(13)14)20(18,19)16-10-6-4-3-5-7-10/h10,12,16H,3-7H2,1-2H3

InChI Key

KCCZBCIJFYBNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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